4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a bromine atom at position 4 and a sulfonyl chloride group at position 3. Its molecular formula is C₇H₄BrClN₂O₂S, with a molecular weight of 295.54 g/mol. The sulfonyl chloride moiety renders it highly reactive, enabling applications in nucleophilic substitution (e.g., forming sulfonamides) and cross-coupling reactions.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAMDGXSQBWXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[2,3-b]pyridine Core
- The azaindole core can be prepared via known heterocyclic synthesis routes, often starting from substituted pyridines or indoles.
- Suzuki coupling reactions are commonly employed to introduce aryl or heteroaryl substituents on the pyrrolo[2,3-b]pyridine scaffold, using palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate in dioxane/water mixtures at 80 °C to reflux for 1-16 hours.
Selective Bromination at the 4-Position
- Bromination is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or tetrahydrofuran (THF).
- Reaction conditions vary from 0 °C to room temperature, with reaction times from 10 minutes to 16 hours depending on reagent and temperature.
- Use of bases such as triethylamine can facilitate bromination.
- This step yields the 4-bromo-1H-pyrrolo[2,3-b]pyridine intermediate with high regioselectivity.
Introduction of the Sulfonyl Chloride Group
- The sulfonyl chloride moiety is introduced by reaction with sulfonyl chloride reagents, typically p-toluenesulfonyl chloride (tosyl chloride) or similar sulfonyl chlorides.
- The reaction is performed in organic solvents such as dichloromethane with bases like aqueous sodium hydroxide or tetra-n-butylammonium hydrogen sulfate as phase transfer catalysts.
- Conditions range from 0 °C to room temperature, with reaction times from 1 to 12 hours.
- Anhydrous conditions can be employed using strong bases like lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C to -40 °C) to enhance selectivity and yield.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, phenylboronic acid | Dioxane/water (2.5:1) | 80 °C to reflux | 1-16 hours | High | Formation of substituted pyrrolo[2,3-b]pyridine |
| Bromination | Br2 or NBS + triethylamine | CHCl3, DCM, THF | 0 °C to RT | 10 min - 16 h | High | Selective bromination at 4-position |
| Sulfonyl Chloride Formation | p-Toluenesulfonyl chloride + NaOH or phase-transfer catalyst | DCM + aqueous NaOH | 0 °C to RT | 1-12 hours | ~68% | Formation of sulfonyl chloride derivative |
Note: Yields are approximate and based on reported examples.
Additional Notes on Reaction Workup and Purification
- After each reaction step, the organic layer is typically washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is commonly achieved by filtration through Celite, extraction, and sometimes ion-exchange resin treatment to remove impurities.
- The final sulfonyl chloride compound is often isolated as a solid after filtration and drying.
Summary of Key Research Findings
- The use of Suzuki coupling allows for modular introduction of aryl groups on the pyrrolo[2,3-b]pyridine core, enabling structural diversity.
- Bromination with NBS or bromine is efficient and regioselective under mild conditions.
- Sulfonyl chloride introduction is feasible under both aqueous basic and anhydrous conditions, with phase-transfer catalysts improving reaction efficiency.
- The described methods provide a robust route to 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with good yields and purity suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of inhibitors for specific biological targets such as kinases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key Observations:
Reactivity of Sulfonyl Chlorides: The sulfonyl chloride group in the target compound and its 4-chloro analog enables nucleophilic substitutions (e.g., with amines to form sulfonamides).
Positional Effects of Halogens : Bromine at position 4 (target) vs. 5 ( compounds) alters electronic and steric environments. For instance, 5-bromo derivatives (e.g., 5-bromo-3-nitro analogs) are optimized for Suzuki-Miyaura coupling with arylboronic acids, achieving yields up to 94% [1]. In contrast, bromine at position 4 may hinder coupling efficiency due to steric constraints.
N-Methylation : Methylation at N1 (e.g., 5-bromo-1-methyl analog) improves solubility and stability, as seen in alkylation protocols using NaH/MeI in THF (75% yield) [2]. The target compound’s unprotected NH group offers versatility for further modifications.
Structural and Electronic Differences
- Bromo vs. Chloro : Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase polarizability and leaving-group ability. This makes the target compound more reactive in SN2 reactions but less stable under harsh conditions.
- Sulfonyl Chloride vs. Nitro : The nitro group in compounds (e.g., 3-nitro-5-(4-methoxyphenyl) derivatives) can be reduced to amines for further functionalization, whereas sulfonyl chlorides are better suited for direct substitutions [1].
Biological Activity
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. The compound's structure includes a bromine atom and a sulfonyl chloride group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.
- Molecular Formula : C₇H₄BrClN₂O₂S
- Molecular Weight : 295.54 g/mol
- CAS Number : 1210227-31-8
This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating various cellular processes, including proliferation, differentiation, and survival. The inhibition of these receptors can lead to decreased tumor growth and metastasis, making this compound a candidate for cancer therapy.
Inhibition of Cancer Cell Proliferation
Research indicates that this compound exhibits potent inhibitory activity against several cancer cell lines:
| Cell Line | Type | Inhibition Activity |
|---|---|---|
| 4T1 | Mouse breast cancer | Significant |
| MDA-MB-231 | Human breast cancer | Significant |
| MCF-7 | Human breast cancer | Significant |
The compound's ability to inhibit FGFRs results in reduced proliferation rates in these cell lines, highlighting its potential as an anti-cancer agent .
Case Studies and Research Findings
- Study on FGFR Inhibition : A study demonstrated that derivatives of this compound effectively inhibited FGFR signaling pathways in vitro. This inhibition was linked to decreased cell viability in various cancer models .
- Cytotoxicity Assessment : In another investigation, the compound was assessed for cytotoxic effects on both cancerous and non-cancerous cell lines. It exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that while the compound showed low plasma exposure, it maintained good metabolic stability in liver microsomes. This suggests potential for therapeutic use with manageable side effects .
Comparison with Related Compounds
The unique structural features of this compound distinguish it from other pyrrolo derivatives:
| Compound | Unique Features |
|---|---|
| 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | Lacks bromine substitution |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Contains a tosyl group instead of sulfonyl chloride |
The presence of both bromine and sulfonyl chloride groups enhances its reactivity and versatility as an intermediate for further functionalization .
Q & A
(Basic) What are the established synthetic routes for preparing 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Bromination : Introducing bromine at the 4-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Sulfonation : Sulfonyl chloride introduction at the 3-position via chlorosulfonation (e.g., using ClSO₃H) or thiol oxidation followed by chlorination .
- Purification : Silica gel chromatography with solvent systems like dichloromethane/ethyl acetate (90:10) is commonly employed to isolate intermediates and final products .
(Basic) How is the structure and purity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., aromatic protons at δ 8.8–13.5 ppm for pyrrolo-pyridine derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically achieved, as noted for structurally related sulfonyl chlorides .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 251.09 for C₇H₄Cl₂N₂O₂S) validate molecular weight .
(Advanced) What strategies mitigate competing side reactions during sulfonation?
- Temperature Control : Slow addition of chlorosulfonic acid at 0–5°C minimizes over-sulfonation .
- Inert Atmosphere : Moisture-sensitive reactions require anhydrous conditions (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group .
- Protecting Groups : Temporary protection of reactive sites (e.g., NH groups) using Boc or Fmoc can enhance regioselectivity .
(Advanced) How can cross-coupling reactions involving this compound be optimized?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems improve Suzuki-Miyaura coupling yields (e.g., attaching aryl boronic acids to the 4-bromo position) .
- Base Optimization : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, THF) enhances reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (>85%) .
(Advanced) How does the sulfonyl chloride group facilitate derivatization in drug discovery?
- Sulfonamide Formation : Reacts with primary/secondary amines (e.g., in kinase inhibitor synthesis) to form stable sulfonamide linkages, critical for target binding .
- Nucleophilic Substitution : The chloride can be displaced by thiols or alcohols to generate sulfonate esters or thioethers .
- Stability Considerations : Derivatives should be stored at –20°C under desiccation to prevent decomposition .
(Advanced) How are spectral data discrepancies resolved during characterization?
- 2D NMR Techniques : HSQC and HMBC correlate - signals to confirm connectivity in complex substitution patterns .
- Solvent Variation : DMSO-d₆ vs. CDCl₃ can resolve proton splitting ambiguities (e.g., NH signals in DMSO at δ >13 ppm) .
- X-ray Crystallography : Definitive structural confirmation for ambiguous cases, though limited by crystal growth challenges .
(Basic) What are the critical storage conditions for this compound?
- Anhydrous Environment : Store under argon in sealed vials with molecular sieves to prevent hydrolysis .
- Low Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Amber glass vials minimize photodegradation of the sulfonyl chloride group .
(Advanced) What analytical methods assess stability under reaction conditions?
- Kinetic Studies : Monitor decomposition via HPLC at elevated temperatures (e.g., 40–60°C) to determine half-life .
- TGA/DSC : Thermogravimetric analysis identifies decomposition thresholds (>150°C for related sulfonyl chlorides) .
- In Situ FTIR : Tracks reactive intermediates (e.g., SO₂ release) during thermal stress .
(Basic) What are common applications of this compound in medicinal chemistry?
- Kinase Inhibitor Scaffolds : The pyrrolo[2,3-b]pyridine core is leveraged in ATP-binding site targeting, with sulfonamide derivatives showing nanomolar potency .
- PROTAC Development : The sulfonyl chloride enables conjugation to E3 ligase ligands for targeted protein degradation .
(Advanced) How is regioselectivity achieved in subsequent functionalization?
- Electronic Effects : The 4-bromo group directs electrophiles to the electron-rich 5-position via resonance .
- Steric Hindrance : Bulky substituents at the 3-sulfonyl group block undesired reactions at adjacent sites .
- Transition Metal Catalysis : Pd-mediated C–H activation enables selective functionalization of unsubstituted positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
